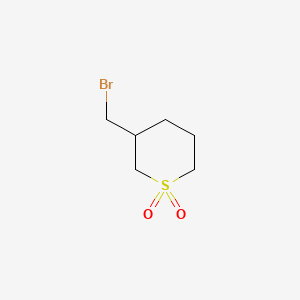

3-(Bromomethyl)tetrahydro-2h-thiopyran 1,1-dioxide

Description

Properties

IUPAC Name |

3-(bromomethyl)thiane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFQAXVALBTPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CS(=O)(=O)C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301212318 | |

| Record name | 2H-Thiopyran, 3-(bromomethyl)tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-51-1 | |

| Record name | 2H-Thiopyran, 3-(bromomethyl)tetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Thiopyran, 3-(bromomethyl)tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1lambda6-thiane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a key heterocyclic building block in medicinal chemistry and drug discovery. The tetrahydrothiopyran sulfone moiety is a bioisostere for various functional groups, offering improved pharmacokinetic and pharmacodynamic properties in drug candidates. The presence of a reactive bromomethyl group allows for facile derivatization, making it a valuable intermediate for the synthesis of a diverse range of complex molecules and potential therapeutic agents. This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this important compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. A plausible retrosynthetic analysis identifies (tetrahydro-2H-thiopyran-3-yl)methanol 1,1-dioxide as the immediate precursor, which in turn can be derived from the corresponding sulfide. This leads to a forward synthesis strategy encompassing three key transformations:

-

Formation and functionalization of the tetrahydrothiopyran ring to install a hydroxymethyl group at the 3-position.

-

Oxidation of the sulfide to the target sulfone.

-

Bromination of the primary alcohol to yield the final product.

The following sections will elaborate on each of these stages, providing detailed experimental procedures and mechanistic insights.

Synthesis Pathway and Experimental Protocols

The overall synthetic route is depicted below:

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of (Tetrahydro-2H-thiopyran-3-yl)methanol

The initial phase focuses on the construction of the key intermediate, (tetrahydro-2H-thiopyran-3-yl)methanol. This is achieved in a two-step sequence starting from the reaction of acrolein with hydrogen sulfide to form 3-formyltetrahydrothiopyran, which is subsequently reduced.

Step 1.1: Synthesis of 3-Formyltetrahydrothiopyran

The formation of the tetrahydrothiopyran ring is accomplished through a base-catalyzed reaction of acrolein with hydrogen sulfide.[1] This reaction proceeds via a tandem thia-Michael addition and subsequent intramolecular cyclization.

-

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of a basic catalyst (e.g., a tertiary amine like triethylamine) in an appropriate solvent such as methylene chloride is prepared in a reaction vessel equipped with a stirrer and a gas inlet.

-

The solution is cooled in an ice bath, and hydrogen sulfide gas is bubbled through the solution.

-

Acrolein is then added dropwise to the stirred solution while maintaining the temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 3-formyltetrahydrothiopyran is purified by vacuum distillation.

-

Step 1.2: Reduction to (Tetrahydro-2H-thiopyran-3-yl)methanol

The aldehyde functional group of 3-formyltetrahydrothiopyran is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[2]

Caption: Reduction of 3-formyltetrahydrothiopyran to the corresponding alcohol.

-

Experimental Protocol:

-

3-Formyltetrahydrothiopyran is dissolved in a suitable solvent, typically methanol or a mixture of dichloromethane and methanol.[2]

-

The solution is cooled to 0-5 °C in an ice bath.

-

Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution, ensuring the temperature remains low.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed.[2]

-

The reaction is quenched by the careful addition of dilute hydrochloric acid until gas evolution ceases.[2]

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (tetrahydro-2H-thiopyran-3-yl)methanol, which can be purified by column chromatography if necessary.

-

Part 2: Oxidation to (Tetrahydro-2H-thiopyran-3-yl)methanol 1,1-dioxide

The sulfide moiety is oxidized to a sulfone using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), which is known for its effectiveness in such transformations.[3][4][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 5. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Strategic Integration of Cyclic Sulfones in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

The cyclic sulfone scaffold has emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth analysis of the multifaceted roles of cyclic sulfones, moving beyond simple description to explore the underlying physicochemical principles that make them a powerful tool in drug design. We will dissect their strategic application as pharmacophores and bioisosteres, examine their prevalence across a wide range of therapeutic areas, and detail robust synthetic protocols for their construction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this versatile heterocyclic system to overcome complex pharmacological challenges.

Introduction: The Rise of the Cyclic Sulfone Scaffold

Cyclic sulfones are organosulfur compounds featuring a sulfonyl group (R-S(=O)₂-R') integrated into a ring structure.[1] While sulfone-containing drugs have a long history, the deliberate incorporation of the sulfonyl moiety within a constrained cyclic framework is a more recent and highly strategic development. This structural feature imparts a unique combination of properties—including polarity, metabolic stability, and rigid conformational control—that medicinal chemists can exploit to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and enhance the potency of drug candidates.[3] Their application spans a remarkable breadth of diseases, including cancer, neurodegenerative disorders like Alzheimer's, and a host of infectious diseases caused by viruses and bacteria.[1][2][4][5]

Core Physicochemical Properties and Strategic Advantages in Drug Design

The utility of the cyclic sulfone motif is not accidental; it is a direct result of its fundamental physicochemical characteristics. The strategic decision to employ this scaffold is often driven by the need to solve specific drug design problems, such as poor solubility, metabolic instability, or low binding affinity.

Polarity, Solubility, and ADME Modulation

The sulfone group is highly polar and an effective hydrogen bond acceptor, yet it is typically non-ionizable under physiological conditions. This profile is exceptionally valuable. Incorporating a cyclic sulfone can significantly increase the polarity of a lipophilic molecule, which often enhances aqueous solubility—a critical factor for oral bioavailability.[3] Unlike more basic groups, this increase in polarity does not typically carry the liability of high clearance rates, leading to an improved overall pharmacokinetic profile.[3]

Hydrogen Bond Acceptor Capabilities

The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.[1][6] In a biological context, this allows the cyclic sulfone moiety to form strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) on a protein target. This interaction can anchor a ligand in the binding pocket, contributing significantly to its binding affinity and selectivity.[6]

Conformational Restriction

Embedding the sulfone within a ring system provides conformational constraint.[1][6] This pre-organizes the molecule into a more rigid conformation that can better match the topology of the target's binding site. By reducing the entropic penalty of binding, this rigidity can lead to a substantial increase in potency.[6] The ring size (five, six, or seven-membered) can be selected to optimally position appended functional groups for interaction with the biological target.[1][6]

Bioisosterism and pKa Modulation

Cyclic sulfones are excellent bioisosteres for other functional groups, most notably ketones and amides.[3][6] This substitution can be a critical move to overcome liabilities associated with the original group, such as metabolic instability (e.g., reduction of a ketone) or poor pharmacokinetics. Furthermore, the strong electron-withdrawing nature of the sulfone can reduce the basicity (pKa) of proximal amine groups.[3] This is a powerful strategy to mitigate off-target effects, such as hERG channel inhibition, which are often linked to highly basic amines.[3]

Caption: Key physicochemical properties of cyclic sulfones and their strategic benefits in drug design.

Therapeutic Landscape: Applications Across Disease Modalities

The versatility of the cyclic sulfone scaffold is evident in the wide array of biological targets it has been used to address. The combination of desirable physicochemical properties makes it adaptable to the unique challenges presented by different disease areas.

-

Oncology: Cyclic sulfones have been incorporated into potent and selective kinase inhibitors. For example, PF-05139962 is a novel cyclic sulfone designed as a selective mTOR inhibitor, leveraging conformational restriction to achieve over 500-fold selectivity against PI3Kα.[1][2]

-

Neurodegenerative Disorders: In the fight against Alzheimer's disease, fused cyclic sulfones have been developed as highly potent γ-secretase inhibitors, which are critical for reducing the formation of amyloid-β plaques.[1][2] Similarly, they serve as core scaffolds in brain-penetrant β-Site APP-cleaving enzyme 1 (BACE1) inhibitors.[2][4]

-

Infectious Diseases: This class of compounds has shown broad utility against infectious agents. Chiral cyclic sulfones are key scaffolds in inhibitors of HIV-1 protease, hepatitis C virus (HCV), and influenza neuraminidase.[1] Marketed drugs like Amenamevir (a helicase-primase inhibitor for herpes zoster) and Ziresovir (an RSV fusion protein inhibitor) prominently feature cyclic sulfone cores.[4][5]

-

Other Indications: The applications extend further to diuretics like Meticran and antiglaucoma agents such as Dorzolamide.[4][5][6]

| Compound Class/Example | Biological Target | Therapeutic Area |

| PF-05139962 | mTOR Kinase | Oncology |

| Fused Cyclic Sulfones | γ-Secretase | Alzheimer's Disease |

| cHEA Inhibitors | BACE1 | Alzheimer's Disease |

| Amenamevir | Helicase-Primase Complex | Antiviral (Herpes Zoster) |

| Ziresovir | RSV F Protein | Antiviral (RSV) |

| Generic Scaffolds | HIV-1 Protease | Antiviral (HIV) |

| Meticran | Carbonic Anhydrase | Diuretic |

Key Synthetic Methodologies for Core Scaffold Construction

The accessibility of a scaffold is paramount to its widespread adoption. Fortunately, several robust and scalable methods exist for the synthesis of cyclic sulfones, ranging from classical oxidation to modern metal-catalyzed cyclizations.

Protocol: Classical Approach via Thioether Oxidation

This is the most traditional method, relying on the oxidation of a pre-formed cyclic sulfide (thioether). Its primary advantage is the ready availability of various oxidizing agents. The choice of oxidant is critical to avoid over-oxidation or side reactions with other sensitive functional groups in the molecule.

-

Step 1: Substrate Preparation: Synthesize the desired cyclic thioether via standard methods (e.g., dielectrophile reaction with a sulfide source).

-

Step 2: Dissolution: Dissolve the cyclic thioether in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Step 3: Oxidation: Cool the solution in an ice bath (0 °C). Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) or hydrogen peroxide (H₂O₂), dropwise. The use of slightly more than two equivalents ensures complete conversion to the sulfone.

-

Step 4: Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Step 5: Workup: Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate). Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Step 6: Purification: Purify the crude product via flash column chromatography to yield the pure cyclic sulfone.

Protocol: Ring-Closing Metathesis (RCM)

RCM is a powerful strategy for constructing unsaturated cyclic sulfones from acyclic diene precursors.[1] This method offers excellent functional group tolerance and control over ring size.

-

Step 1: Precursor Synthesis: Synthesize an acyclic sulfone containing two terminal alkene moieties. This can be achieved by reacting alkenyl halides with an appropriate sulfur source.[1]

-

Step 2: Degassing: Dissolve the diene precursor in a degassed solvent like anhydrous DCM or toluene. Bubbling argon or nitrogen through the solvent for 20-30 minutes is crucial to remove oxygen, which can deactivate the catalyst.

-

Step 3: Catalyst Addition: Add a Grubbs-type ruthenium catalyst (e.g., Grubbs II, 1-5 mol%) to the solution under an inert atmosphere.

-

Step 4: Reaction: Heat the reaction mixture (typically 40-80 °C) and monitor its progress by TLC or LC-MS. The reaction drives off ethylene gas as a byproduct.

-

Step 5: Quenching and Purification: Upon completion, cool the reaction, concentrate it, and purify directly by flash column chromatography to obtain the unsaturated cyclic sulfone.

Protocol: Modern Cyclization via SO₂ Insertion

Recent advances allow for the direct construction of cyclic sulfones via the insertion of sulfur dioxide or its surrogates.[4][5] These methods are highly efficient and can build complex scaffolds rapidly. The use of a stable, solid SO₂ surrogate like DABCO-bis(sulfur dioxide) (DABSO) avoids the handling of gaseous SO₂.[5]

Caption: A generalized workflow for the modern synthesis of cyclic sulfones via SO₂ insertion.

-

Step 1: Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the starting material (e.g., an appropriately substituted alkyl diiodide), the SO₂ surrogate (DABSO, ~1.0 equiv), a metal catalyst (e.g., CuBr, 10 mol%), and a suitable solvent like dimethylacetamide (DMA).[4][5]

-

Step 2: Heating and Reaction: Heat the mixture to the required temperature (e.g., 50-80 °C) and stir for the specified time (e.g., 16-24 hours).[4]

-

Step 3: Monitoring: Track the formation of the product using LC-MS.

-

Step 4: Workup: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with water and brine.

-

Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield the desired cyclic sulfone.

Future Perspectives and Conclusion

The role of cyclic sulfones in medicinal chemistry is poised for significant expansion. Future research will likely focus on developing novel, enantioselective synthetic methods to access chiral sulfone scaffolds, further broadening their application in stereospecific drug design. As our understanding of complex diseases deepens, the unique ability of cyclic sulfones to modulate physicochemical properties while providing a rigid, well-defined scaffold will be increasingly critical. They are not merely a replacement for other functional groups but a distinct and powerful toolset for overcoming the multifaceted challenges of modern drug discovery. From enhancing bioavailability to enabling precise target interactions, the cyclic sulfone has proven its value and will undoubtedly be at the core of many next-generation therapeutics.

References

-

Alam, M. A., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research, 6(350). Available at: [Link]

-

Duan, Z., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Drug Discovery Technologies, 14(3). Available at: [Link]

-

Cmoch, P., et al. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Available at: [Link]

-

Alam, M. A., et al. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. Available at: [Link]

-

Regueiro-Ren, A. (2021). Cyclic sulfoxides and sulfones in drug design. ResearchGate. Available at: [Link]

-

Sun, Y-Q., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5868. Available at: [Link]

-

Sun, Y-Q., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. ResearchGate. Available at: [Link]

Sources

The Ascendance of the Tetrahydrothiopyran 1,1-Dioxide Scaffold: A Technical Guide for Drug Discovery

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic and heteroaromatic rings.[1] This strategic shift towards three-dimensional (3D) molecular architectures has illuminated the profound potential of saturated heterocyclic systems. Among these, the tetrahydrothiopyran 1,1-dioxide scaffold has emerged as a cornerstone in modern drug design, offering a unique constellation of properties that address many of the challenges encountered in contemporary drug discovery. This technical guide provides an in-depth exploration of the synthesis, applications, and strategic importance of this versatile scaffold for researchers, scientists, and drug development professionals.

The Tetrahydrothiopyran 1,1-Dioxide Scaffold: A Profile of a Privileged Player

The tetrahydrothiopyran 1,1-dioxide core is a six-membered saturated heterocycle containing a sulfone group. This seemingly simple structure possesses a wealth of desirable attributes for medicinal chemistry applications.

Physicochemical Properties and Their Implications

The introduction of a sulfone moiety into a saturated six-membered ring imparts a unique set of physicochemical characteristics that can be strategically leveraged in drug design. The sulfone group is a polar, achiral, and metabolically stable hydrogen bond acceptor.[2] Its presence significantly influences the lipophilicity, solubility, and metabolic stability of a molecule, often leading to an overall improvement in ADME (absorption, distribution, metabolism, and excretion) properties.[2]

| Property | Implication in Drug Design |

| Polarity | Enhances aqueous solubility, a crucial factor for oral bioavailability. |

| Hydrogen Bond Acceptor | The two oxygen atoms of the sulfone can form strong hydrogen bonds with biological targets, contributing to binding affinity and selectivity. |

| Metabolic Stability | The sulfone group is generally resistant to metabolic degradation, leading to improved in vivo half-life. |

| Rigid Conformation | The chair-like conformation of the ring can pre-organize appended functional groups, reducing the entropic penalty upon binding to a target. |

| Reduced Basicity of Proximal Amines | The electron-withdrawing nature of the sulfone can lower the pKa of nearby amino groups, which can be beneficial for cell permeability and reducing off-target effects.[2] |

A Versatile Bioisostere

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The tetrahydrothiopyran 1,1-dioxide scaffold serves as an effective bioisostere for several commonly employed moieties, most notably the cyclohexane and tetrahydropyran rings.

The replacement of a methylene group in cyclohexane with a sulfone group maintains the 3D topology while introducing polarity and hydrogen bonding capabilities.[3] This can lead to improved solubility and the formation of new, beneficial interactions with the biological target. Compared to its ether analog, tetrahydropyran, the sulfone offers a different electronic and steric profile, providing medicinal chemists with a broader toolkit for fine-tuning molecular properties.[3]

Synthesis of the Tetrahydrothiopyran 1,1-Dioxide Scaffold: A Practical Approach

The utility of a scaffold in drug discovery is intrinsically linked to the accessibility of its derivatives through robust and scalable synthetic routes. Fortunately, the tetrahydrothiopyran 1,1-dioxide core and its functionalized analogs can be prepared through several reliable methods.

A common and versatile starting material for the synthesis of various derivatives is 4-aminotetrahydro-2H-thiopyran 1,1-dioxide. Below is a detailed, self-validating protocol for its preparation.

Experimental Protocol: Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

This protocol is based on established synthetic transformations and provides a reliable route to a key building block.

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

This step involves the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate followed by decarboxylation.[4]

-

Materials: Dimethyl 3,3'-thiobispropanoate, Sodium methoxide, Tetrahydrofuran (THF), 10% Aqueous sulfuric acid.

-

Procedure:

-

To a solution of sodium methoxide (1.2 eq) in anhydrous THF at 0 °C, add dimethyl 3,3'-thiobispropanoate (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with 10% aqueous sulfuric acid and heat to reflux for 4 hours.

-

Cool the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude tetrahydro-4H-thiopyran-4-one.

-

Step 2: Reductive Amination to form 4-Aminotetrahydro-2H-thiopyran

-

Materials: Tetrahydro-4H-thiopyran-4-one, Ammonium acetate, Sodium cyanoborohydride, Methanol.

-

Procedure:

-

Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude amine.

-

Step 3: Oxidation to 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

-

Materials: 4-Aminotetrahydro-2H-thiopyran, Oxone®, Methanol, Water.

-

Procedure:

-

Dissolve the crude amine from the previous step in a 1:1 mixture of methanol and water.

-

Cool the solution to 0 °C and add Oxone® (2.2 eq) portion-wise.

-

Stir the reaction at room temperature for 12 hours.

-

Quench with sodium sulfite and adjust the pH to >10 with aqueous sodium hydroxide.

-

Extract with ethyl acetate, dry the organic layer, and concentrate.

-

Step 4: Salt Formation

-

Materials: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide, HCl in diethyl ether.

-

Procedure:

-

Dissolve the crude product from Step 3 in a minimal amount of methanol.

-

Add a solution of HCl in diethyl ether until precipitation is complete.

-

Filter the solid and wash with diethyl ether to obtain 4-aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride.[1]

-

The causality behind these experimental choices lies in the well-established reactivity of the functional groups. The Dieckmann condensation is a classic method for forming five- and six-membered rings. Reductive amination is a highly efficient method for converting ketones to amines. Finally, Oxone® is a mild and effective oxidizing agent for converting sulfides to sulfones.[5]

Applications in Drug Discovery: A Scaffold for Innovation

The unique properties of the tetrahydrothiopyran 1,1-dioxide scaffold have led to its incorporation into a variety of biologically active molecules across different therapeutic areas.

Kinase Inhibitors: A New Frontier

The field of kinase inhibitors has been a particularly fertile ground for the application of the tetrahydrothiopyran 1,1-dioxide scaffold. Its ability to act as a rigid scaffold and present substituents in a well-defined orientation makes it ideal for targeting the ATP-binding site of kinases. Furthermore, the hydrogen bond accepting capability of the sulfone can be exploited to form key interactions with the hinge region of the kinase.

Recent patent literature has disclosed the use of tetrahydrothiopyran 1,1-dioxide derivatives as inhibitors of various kinases, including those involved in cancer and inflammatory diseases.[6][7] For example, Wee1 kinase inhibitors containing this scaffold have been reported for their potential in cancer chemotherapy.[8]

Anti-Infective Agents: Targeting Unique Pathways

Derivatives of tetrahydrothiopyran-4-one 1,1-dioxide have shown promising activity against kinetoplastid parasites, the causative agents of diseases such as leishmaniasis and Chagas disease. The proposed mechanism of action involves the disruption of the parasite's unique redox metabolism, which is dependent on the trypanothione system. This highlights the potential of the scaffold to be used in the development of drugs that target pathways absent in the human host, thereby minimizing off-target toxicity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. schrodinger.com [schrodinger.com]

- 4. researchgate.net [researchgate.net]

- 5. sci-hub.box [sci-hub.box]

- 6. Patents In BindingDB [bindingdb.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. patents.justia.com [patents.justia.com]

Methodological & Application

3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide: A Versatile Scaffold for the Design of Novel Protease Inhibitors

An Application & Protocol Guide for Drug Discovery Professionals

Abstract: Protease inhibitors are a cornerstone of modern medicine, with critical applications in treating viral diseases like HIV/AIDS and hepatitis C.[1][2][3] The design of potent and selective inhibitors often relies on the use of specialized chemical building blocks that can effectively target the enzyme's active site. This guide introduces 3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a valuable and versatile building block for the synthesis of novel protease inhibitors. We will explore its chemical properties, its mechanistic role in inhibitor design, and provide detailed protocols for its incorporation into lead compounds and their subsequent biochemical evaluation.

Introduction: The Strategic Role of Building Blocks in Protease Inhibitor Design

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins, a fundamental process in both normal physiology and disease pathology.[1] In pathogens like HIV, proteases are essential for viral maturation, making them a prime target for antiviral therapy.[3] The development of effective protease inhibitors hinges on creating molecules that can bind with high affinity and specificity to the protease's active site, disrupting its catalytic function.

Medicinal chemists often employ a strategy of "scaffold-based" or "building block" drug design. This approach utilizes core molecular fragments that possess desirable properties, such as:

-

Defined three-dimensional structure: To occupy specific pockets within the enzyme's active site.

-

Favorable physicochemical properties: Influencing solubility, cell permeability, and metabolic stability.

-

Reactive handles: For covalent attachment to a larger molecular framework.

The this compound scaffold has emerged as a compelling building block. The cyclic sulfone moiety offers a rigid, polar structure capable of forming key hydrogen bonds, while the bromomethyl group provides a reactive electrophile for covalently linking the scaffold to a peptide mimic or other targeting groups.

Physicochemical Profile and Reactivity

Understanding the fundamental properties of this compound is critical for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₂S | [4][5] |

| Molecular Weight | 227.12 g/mol | [4][6] |

| Appearance | Solid | [5] |

| Melting Point | 71.22 °C | [4] |

| Boiling Point | 287.77 °C (Predicted) | [4] |

| Water Solubility | 7,271 - 12,846 mg/L (Predicted) | [4] |

| CAS Number | 1227465-51-1 | [4][5] |

The key to this building block's utility is the bromomethyl group . As a primary alkyl bromide, it is an excellent electrophile for SN2 reactions. It will readily react with a wide range of nucleophiles, including amines, thiols, and carboxylates, which are commonly found in peptide-based scaffolds. The sulfone group is chemically robust and generally unreactive under standard synthetic conditions, making it an ideal structural element.

Storage and Handling: Store the compound in a cool, dry place, tightly sealed to prevent moisture exposure. Due to its reactive nature, it should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

The Sulfone Moiety: A Key to Potent Inhibition

While the bromomethyl group enables covalent attachment, the tetrahydrothiopyran 1,1-dioxide core plays a crucial, non-covalent role in inhibitor binding and efficacy. The sulfone group (R-SO₂-R') is a powerful hydrogen bond acceptor, with the two oxygen atoms capable of forming strong interactions with hydrogen bond donors (e.g., backbone N-H groups of amino acid residues) in the protease active site.

This is conceptually similar to the vinyl sulfone class of inhibitors, which are known to target cysteine proteases.[7][8] While vinyl sulfones act as Michael acceptors for irreversible covalent modification by a cysteine residue[9][10][11], the saturated sulfone in our building block primarily contributes to non-covalent binding affinity. The covalent bond is instead formed via the alkylation reaction of the bromomethyl group.

Figure 1: Logical workflow for inhibitor design and mechanism.

Experimental Protocols

Protocol 1: Synthesis of a Protease Inhibitor via N-Alkylation

This protocol describes a general procedure for coupling this compound with a generic peptide-like scaffold containing a primary or secondary amine.

Rationale: The reaction is a standard nucleophilic substitution (SN2) where the amine nitrogen of the scaffold attacks the electrophilic carbon of the bromomethyl group. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is used to neutralize the HBr generated during the reaction without competing in the alkylation. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the SN2 mechanism.

Figure 2: General workflow for the synthesis of an inhibitor.

Materials:

-

Peptide-like scaffold with an amine nucleophile (1.0 eq)

-

This compound (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the peptide-like scaffold (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

-

Addition of Reagents: Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Causality Insight: The water washes remove the DMF and excess DIPEA/salts. The NaHCO₃ wash removes any remaining acidic impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the pure inhibitor.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Fluorogenic Assay for Protease Inhibition

This protocol outlines a method to determine the inhibitory potency (e.g., IC₅₀) of the newly synthesized compound against a target protease using a fluorogenic substrate.

Principle: The assay uses a peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity that is proportional to enzyme activity.[12][13][14] The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a lower fluorescence signal.

Figure 3: Workflow for a fluorogenic protease inhibition assay.

Materials:

-

Target Protease (e.g., Cathepsin, Caspase, HIV Protease)

-

Fluorogenic Substrate specific to the protease

-

Assay Buffer (specific to the enzyme, e.g., Tris or MES buffer at optimal pH)

-

Synthesized Inhibitor (stock solution in DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in assay buffer. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.

-

Assay Setup: In a 96-well plate, add 50 µL of each inhibitor dilution. To each well (except the "no enzyme" control), add 25 µL of the protease solution (at a final concentration optimized for the assay).

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C).

-

Causality Insight: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

-

-

Reaction Initiation: Add 25 µL of the fluorogenic substrate to all wells to initiate the reaction. The final volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., one reading every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis:

-

For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

-

Normalize the velocities to the "no inhibitor" control (set to 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Example Data Presentation:

| Compound | Target Protease | IC₅₀ (nM) |

| Inhibitor A | Protease X | 15.2 ± 2.1 |

| Inhibitor A | Protease Y | 875.4 ± 50.6 |

| Inhibitor A | Protease Z | > 10,000 |

Conclusion

This compound represents a highly valuable building block for the construction of protease inhibitors. Its defined stereochemistry, the hydrogen-bonding capacity of the sulfone group, and the reactive bromomethyl handle provide a powerful combination of features for medicinal chemists. The protocols outlined in this guide offer a robust framework for the synthesis and biochemical evaluation of novel inhibitors derived from this scaffold, paving the way for the development of next-generation therapeutics.

References

-

PubMed. The vinyl sulfone motif as a structural unit for novel drug design and discovery. Available from: [Link]

-

ResearchGate. A, mechanism of vinyl sulfone inhibition. Available from: [Link]

-

PubChem. 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. Available from: [Link]

-

PubMed. Assay for protease inhibitors: qualitative measurement and detection in polyacrylamide gel electrophoretograms. Available from: [Link]

-

Chemchart. This compound (1227465-51-1). Available from: [Link]

-

PubMed Central. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Available from: [Link]

-

Cleveland Clinic. Protease Inhibitors: Types, How They Work & Side Effects. Available from: [Link]

-

Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Available from: [Link]

-

Taylor & Francis Online. The vinyl sulfone motif as a structural unit for novel drug design and discovery. Available from: [Link]

-

MP Biomedicals. Enzyme Inhibitors. Available from: [Link]

-

UCD Research Repository. Enantioselective Synthesis of Functionalised Vinyl Sulfones. Available from: [Link]

-

Wikipedia. Protease inhibitor (pharmacology). Available from: [Link]

-

NCBI Bookshelf. Protease Assays. Available from: [Link]

-

Purdue University Graduate School. DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Available from: [Link]

-

Medical News Today. Protease inhibitors: How they work, types, and side effects. Available from: [Link]

-

Biocompare. Protease Assay Kits. Available from: [Link]

-

PubChem. 2H-Thiopyran, 3-hexyltetrahydro-, 1,1-dioxide. Available from: [Link]

-

PubMed. Three high molecular weight protease inhibitors of rat plasma. Isolation, characterization, and acute phase changes. Available from: [Link]

-

PubMed Central. Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. Available from: [Link]

-

ResearchGate. Is there a method to determine specific protease inhibitor activities via spectrophotometer? Available from: [Link]

-

ACS Publications. Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Available from: [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]

- 3. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 4. This compound (1227465-51-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. You are being redirected... [hit2lead.com]

- 6. 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide | C6H11BrO2S | CID 66469853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective Synthesis of Functionalised Vinyl Sulfones [researchrepository.ucd.ie]

- 11. Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Better Protease Detection | High-Sensitivity Protease Detection Assay [sigmaaldrich.com]

- 13. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Purification of 3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide Derivatives

Abstract

The 3-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide scaffold is a key building block in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of novel therapeutic agents and functional materials, owing to the unique stereoelectronic properties of the cyclic sulfone and the reactive bromomethyl handle.[1][2][3] The synthetic routes to these compounds often yield complex crude mixtures containing starting materials, reagents, and structurally similar byproducts. Therefore, a robust and efficient purification strategy is paramount to obtaining materials of high purity, which is a prerequisite for reliable downstream applications. This guide provides an in-depth analysis of the common purification methodologies, including crystallization, column chromatography, and liquid-liquid extraction, tailored for this specific class of compounds. It emphasizes the rationale behind procedural choices, offers detailed, field-tested protocols, and provides troubleshooting solutions to common challenges.

Pre-Purification: The Foundation of Purity

Before embarking on any purification technique, a thorough characterization of the crude product is essential. This initial analysis dictates the most effective purification strategy, saving valuable time and resources.

1.1. Crude Product Analysis & Stability Assessment

The first step is to gain a qualitative and quantitative understanding of the crude reaction mixture. Techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

-

TLC: Provides a rapid assessment of the number of components in the mixture and helps in developing a solvent system for column chromatography.

-

LC-MS: Confirms the presence of the desired product by its mass and provides an initial estimate of its purity.

-

NMR: Offers structural confirmation of the target molecule and helps identify major impurities.

Causality Behind Experimental Choices: The sulfone group (SO₂) makes these molecules relatively polar and stable.[4] However, the presence of the bromomethyl group introduces reactivity and potential instability, especially under basic conditions or on certain chromatographic stationary phases.[5] It is crucial to assess the compound's stability on a small scale before committing to a large-scale purification. For instance, spotting the crude material on both silica and alumina TLC plates can quickly reveal potential degradation on a particular stationary phase.[5]

1.2. Safety First: Handling Bromomethyl Sulfone Derivatives

Compounds containing a bromomethyl group are often classified as lachrymators and alkylating agents. The target molecule, this compound, is flagged with several hazard statements, including being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[6]

Mandatory Safety Precautions:

-

Always handle these compounds in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is a common choice).

-

Have an emergency eyewash and shower station readily accessible.

-

Avoid inhalation of dust or vapors.

Purification Methodologies: A Multi-pronged Approach

No single purification method is universally applicable. The choice depends on the physical properties of the target compound (solid vs. liquid), the nature of the impurities, and the desired scale and purity level.

Workflow for Purification Strategy Selection

Caption: A decision-making workflow for purifying sulfone derivatives.

2.1. Method 1: Recrystallization

For solid derivatives, recrystallization is often the most efficient method for achieving high purity on a large scale. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Expertise in Action: The key to successful recrystallization is selecting the right solvent. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Given the polar sulfone moiety and the less polar hydrocarbon backbone, a binary solvent system often provides the best results.

Table 1: Recommended Solvent Systems for Crystallization

| Solvent 1 (Good Solvent) | Solvent 2 (Poor Solvent) | Rationale & Comments |

|---|---|---|

| Isopropanol | Water | A common choice for moderately polar compounds. The alcohol solubilizes the compound, and water is added to induce precipitation. |

| Ethyl Acetate | Hexanes / Heptane | Excellent for removing non-polar impurities. Dissolve in hot ethyl acetate and add hexanes until turbidity appears. |

| Dichloromethane (DCM) | Hexanes / Pentane | Useful for less polar derivatives. Be cautious with the volatility of the solvents. |

| Ethanol | Water | Similar to isopropanol/water, offers a different solubility profile. |

Protocol: Step-by-Step Recrystallization

-

Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the "good solvent" (e.g., isopropanol). Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding the solvent portion-wise until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.[7] Caution: Never add activated carbon to a boiling solution due to the risk of violent bumping.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of the cold "poor solvent" (e.g., water) to remove any residual soluble impurities.[8]

-

Drying: Dry the purified crystals under vacuum.

2.2. Method 2: Flash Column Chromatography

When crystallization is ineffective or the product is an oil, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Trustworthiness Through Self-Validation: The success of column chromatography is predicted by TLC. A well-resolved TLC plate is a prerequisite for a successful column. Aim for an Rf value of 0.2-0.5 for the target compound to ensure good separation.[9]

Causality Behind Experimental Choices:

-

Stationary Phase: Silica gel is the default choice. However, as sulfoxides and related compounds can sometimes degrade on acidic silica, using deactivated (neutral) silica or alumina can be a prudent alternative if instability is observed on a TLC plate.[5]

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined through TLC analysis.

Protocol: Step-by-Step Flash Column Chromatography

-

Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended). Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Add the eluent to the column and apply positive pressure (using a flask bulb or compressed air). Collect fractions in test tubes.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

2.3. Method 3: Liquid-Liquid Extraction

This technique is primarily used as a preliminary purification step (workup) to remove inorganic salts, water-soluble reagents, or highly polar/ionic impurities from the crude reaction mixture before a more refined method like chromatography or crystallization is employed.[5]

Protocol: Standard Aqueous Workup

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, DCM, or diethyl ether.

-

Washing: Transfer the solution to a separatory funnel.

-

Wash with water to remove water-soluble impurities.

-

Wash with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities.

-

Wash with brine (saturated aqueous NaCl) to facilitate the separation of the aqueous and organic layers and remove residual water.[8]

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, now free from water-soluble impurities.

Post-Purification: The Final Verdict

After purification, it is imperative to confirm the purity and identity of the final product.

-

Purity: Run a final NMR and LC-MS. The NMR should show clean signals corresponding to the product with minimal or no impurity peaks.

-

Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Physical Properties: For solids, determine the melting point. A sharp melting point is indicative of high purity.

Chemical Structure of Parent Compound

Caption: Structure of the parent compound.

Troubleshooting Common Purification Issues

Table 2: Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

|---|---|---|

| Product "oils out" during crystallization | Solvent system is not optimal; cooling is too rapid. | Add more of the "good" solvent, reheat to dissolve, and allow to cool much more slowly. Consider a different solvent system. |

| Poor recovery from crystallization | Product is too soluble in the chosen solvent system. | Use a smaller volume of the "good" solvent. Ensure the final wash is done with a minimal amount of ice-cold solvent. |

| Poor separation on column chromatography | Inappropriate eluent system; column overloaded. | Re-optimize the eluent using TLC. Ensure the Rf of the target is ~0.3. Use a larger column or less crude material. |

| Compound streaks or degrades on silica | Compound is unstable on acidic silica. | Switch to neutral silica gel or alumina. Add a small amount of triethylamine (~0.5%) to the eluent to neutralize the stationary phase. |

| Emulsion forms during extraction | Agitation was too vigorous; presence of surfactants. | Allow the mixture to stand. Gently swirl instead of shaking. Add more brine to "break" the emulsion. |

References

- Process for the formation and purification of aromatic sulfones.

- Process for the formation and purification of aromatic sulfones.

- Extraction and Purification of Secondary Metabolites of Paris polyphylla (Smith) Using Column Chromatography.

- Purification method of chromatographic-grade tetrahydrofuran.

- Sulfone synthesis by oxid

- How to purify a sulfone and sulfide sulfoxide without a column?

- Sulfone derivatives of APIs, drugs and natural products.

- How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?

- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.

- Recent Advances in the Synthesis of Sulfones. Synthesis.

- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.

- 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide | C6H11BrO2S | CID 66469853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105085444A - Purification method of chromatographic-grade tetrahydrofuran - Google Patents [patents.google.com]

- 8. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Welcome to the technical support center for the synthesis of 3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this crucial synthetic step. As a key building block in various drug discovery programs, achieving a high-yield, reproducible synthesis is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common challenges encountered during this transformation.

Section 1: Understanding the Core Reaction

The target molecule is typically synthesized via the bromination of its corresponding alcohol precursor, 3-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This transformation is a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion. The presence of the electron-withdrawing sulfone moiety can influence the reactivity of the substrate, making careful selection of reagents and conditions essential for success.

The two most common and reliable methods for this conversion are the use of Phosphorus tribromide (PBr₃) and the Appel reaction (using triphenylphosphine and carbon tetrabromide). Both proceed via an Sₙ2 mechanism, which is important for stereochemical control if a chiral center is present.[1][2]

Caption: General pathway for the synthesis of the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered in the laboratory.

Q1: My reaction yield is consistently below 50%. What are the most probable causes?

A1: Low yields in this synthesis typically stem from a few critical areas. A systematic approach to troubleshooting is often most effective.

-

Reagent & Solvent Quality: The starting alcohol must be completely dry. Any moisture will consume the brominating agent (especially PBr₃, which hydrolyzes rapidly) and reduce its effective stoichiometry.[3] Ensure solvents are anhydrous and that PBr₃ or PPh₃ are of high purity.

-

Inadequate Temperature Control: Both the PBr₃ and Appel reactions can be exothermic.[4] Adding the reagents too quickly without proper cooling (typically 0 °C) can lead to localized overheating. This promotes side reactions, most notably E2 elimination, which forms an undesired alkene byproduct.

-

Incorrect Stoichiometry: For the PBr₃ reaction, remember that one mole of PBr₃ can theoretically react with three moles of the alcohol. However, using a slight excess (e.g., 0.4 to 0.5 equivalents of PBr₃ per equivalent of alcohol) is often optimal to drive the reaction to completion.[3] For the Appel reaction, using 1.1-1.5 equivalents of both CBr₄ and PPh₃ is standard practice.

-

Sub-optimal Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Stopping the reaction too early will leave unreacted starting material, while excessively long reaction times can lead to product degradation or further side reactions.

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: Which brominating agent is superior for this specific substrate: PBr₃ or the Appel reaction?

A2: Both methods are effective for converting primary alcohols to bromides. The "better" choice depends on your specific laboratory constraints, the scale of the reaction, and sensitivity of the substrate.

| Feature | Phosphorus Tribromide (PBr₃) | Appel Reaction (CBr₄/PPh₃) | Rationale & Expert Insight |

| Reactivity | High | High | Both are very effective for primary alcohols. The Appel reaction is often considered milder.[5][6] |

| Byproducts | Phosphorous acid (H₃PO₃) | Triphenylphosphine oxide (TPPO) | H₃PO₃ is water-soluble and easily removed during aqueous work-up. TPPO can be challenging to remove, often requiring careful column chromatography.[7] |

| Conditions | Typically 0 °C to RT; neat or in solvents like DCM, Et₂O. | 0 °C to RT; requires an inert solvent (DCM, THF, MeCN). | The Appel reaction offers more flexibility in solvent choice. |

| Handling | Corrosive, moisture-sensitive liquid. Reacts violently with water.[3][8] | Solid reagents, air-stable but require an inert atmosphere once in solution. | PBr₃ requires more careful handling due to its corrosive nature. |

| Cost | Generally more cost-effective for larger scales. | Can be more expensive due to the cost of triphenylphosphine and CBr₄. | For discovery-scale chemistry, the cost difference is often negligible. |

| Recommendation | Start with PBr₃. It is highly efficient and the work-up is more straightforward. If yield issues persist or if the substrate proves sensitive to the acidic HBr generated in situ, switch to the Appel reaction. |

Q3: My purification by column chromatography is difficult, and the product seems unstable. What's happening?

A3: this compound is a relatively polar alkyl halide and can be somewhat unstable, especially on silica gel.

-

Degradation on Silica: Prolonged exposure to silica gel (an acidic stationary phase) can cause decomposition. To mitigate this, use a less acidic stationary phase like neutral alumina, or "pad" the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v).

-

Efficient Chromatography: Use a rapid technique like flash chromatography rather than gravity chromatography. Do not let the column run dry.

-

Alternative Purification: If the product is a solid, recrystallization is often a superior method for purification as it avoids decomposition on a stationary phase. A solvent screen (e.g., with ethyl acetate/hexanes, isopropanol, or toluene) can help identify a suitable system.

-

Work-up Byproducts: In an Appel reaction, the main culprit for difficult purification is triphenylphosphine oxide (TPPO). One trick to remove it is to concentrate the crude reaction mixture, triturate with a solvent like diethyl ether or a hexanes/ether mixture in which TPPO is poorly soluble, and filter it off before proceeding with chromatography.

Q4: I am concerned about potential side reactions. What should I be looking for?

A4: The primary side reaction of concern is E2 elimination , which is favored by higher temperatures and sterically hindered bases. In the PBr₃ reaction, if pyridine is used as a base/catalyst, it can promote elimination. The Appel reaction is generally less prone to this pathway. Another possibility, though less common for primary alcohols, is the formation of a dibromophosphite intermediate that is less reactive, leading to an incomplete reaction.

Caption: Desired Sₙ2 pathway versus the main E2 side reaction.

Section 3: Recommended Experimental Protocols

The following protocols are based on established procedures for the bromination of primary alcohols and are adapted for this specific substrate.

Protocol A: Synthesis via Phosphorus Tribromide (PBr₃)

This protocol is recommended as the primary approach due to its efficiency and straightforward work-up.

Materials:

-

3-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add PBr₃ (0.4 eq) dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing cold saturated NaHCO₃ solution to quench the reaction and neutralize acidic byproducts.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol B: Synthesis via the Appel Reaction

This protocol is an excellent alternative if Protocol A gives unsatisfactory results or if the substrate is acid-sensitive.

Materials:

-

3-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Carbon tetrabromide (CBr₄) (1.2 eq)

-

Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the starting alcohol (1.0 eq) and PPh₃ (1.2 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C.

-

Add a solution of CBr₄ (1.2 eq) in a minimum amount of DCM dropwise over 15-20 minutes. The solution may turn yellow or orange.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC until completion (typically 1-3 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude solid/oil will contain the product and triphenylphosphine oxide (TPPO).

-

Add diethyl ether to the crude mixture and stir vigorously. The TPPO should precipitate as a white solid. Filter the solid and wash it with cold ether.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purification: Purify the resulting material by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

References

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. ResearchGate.[Link]

-

2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. Organic Syntheses.[Link]

-

Appel Reaction - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

-

Alcohol to Bromide - Common Conditions. Organic Chemistry Data.[Link]

-

Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Chemia.[Link]

-

Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube.[Link]

-

Alcohol to Bromide/Chloride/Iodide using Appel reaction - Organic Synthesis. Organic Synthesis.[Link]

-

The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. Oreate AI Blog.[Link]

-

Appel Reaction Mechanism. YouTube.[Link]

-

Reactions of PBr3. BYJU'S.[Link]

-

Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. PubMed.[Link]

Sources

- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 2. Appel Reaction [organic-chemistry.org]

- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. youtube.com [youtube.com]

overcoming solubility issues with 3-(Bromomethyl)tetrahydro-2h-thiopyran 1,1-dioxide

Welcome to the technical support center for 3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to solubility and reactivity.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of this compound.

Q1: What are the general physical and chemical properties of this compound?

A1: this compound is a solid with a molecular weight of approximately 227.12 g/mol .[1][2][3] Key properties are summarized in the table below. The sulfone group imparts a high degree of polarity to the molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₂S | [1][2][3] |

| Molecular Weight | 227.12 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 71.22 °C (Predicted) | [1] |

| Boiling Point | 277.55 °C - 287.77 °C (Predicted) | [1] |

| Water Solubility | 7,271.04 - 12,846 mg/L (Predicted) | [1] |

Q2: In which solvents is this compound soluble?

A2: While specific quantitative solubility data for this compound is limited, we can infer its solubility characteristics from its structural parent, sulfolane. Sulfolane is a polar aprotic solvent that is miscible with a broad range of organic solvents and water.[4][5][6] Therefore, this compound is expected to be soluble in polar aprotic solvents such as DMF, DMSO, NMP, and acetonitrile . It is also likely to have good solubility in acetone, and alcohols like ethanol and methanol .[5][6] It is expected to be poorly soluble in non-polar solvents like hexanes and other alkanes .[6]

Q3: What are the primary reactive sites on this compound?

A3: The primary reactive site is the carbon atom of the bromomethyl group (-CH₂Br). This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent bromine atom and the sulfone group. This makes it highly susceptible to nucleophilic attack, primarily through an SN2 mechanism.[7]

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in a cool, dry place, away from moisture and light. As with many brominated compounds, long-term storage under inert gas is advisable to prevent slow decomposition.

II. Troubleshooting Guide: Overcoming Experimental Hurdles

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Difficulty Dissolving the Reagent

Complete dissolution of your starting materials is critical for a successful reaction. If you are experiencing solubility issues with this compound, consider the following:

Root Cause Analysis and Solutions:

-

Incorrect Solvent Choice: The polarity of your solvent may be insufficient.

-

Solution: Switch to a more polar aprotic solvent. A general solvent polarity guide is provided below.

-

| Solvent Class | Examples | Suitability |

| Highly Polar Aprotic | DMSO, DMF, NMP | Excellent |

| Polar Aprotic | Acetonitrile, Acetone | Good |

| Polar Protic | Methanol, Ethanol | Moderate to Good |

| Ethers | THF, Dioxane | Moderate |

| Halogenated | Dichloromethane, Chloroform | Moderate |

| Aromatic | Toluene, Benzene | Poor to Moderate |

| Non-polar | Hexanes, Heptane | Poor |

-

Insufficient Solvent Volume: The concentration of your reagent may be too high.

-

Solution: Increase the volume of the solvent incrementally until dissolution is achieved. Be mindful that excessive dilution can slow down reaction rates.

-

-

Low Temperature: The solubility of most solids decreases at lower temperatures.

-

Solution: Gentle warming of the mixture can aid dissolution. Ensure the temperature is well below the boiling point of your solvent and does not exceed the stability limits of your reactants.

-

Workflow for Solvent Screening:

Caption: Decision workflow for addressing solubility issues.

Issue 2: Low or No Product Yield in Nucleophilic Substitution Reactions

Low product yield is a common frustration in synthesis. The following points can help you diagnose and resolve this issue.

Root Cause Analysis and Solutions:

-

Poor Nucleophilicity: Your chosen nucleophile may not be strong enough to displace the bromide.

-

Solution: If possible, switch to a more potent nucleophile. Alternatively, you can often enhance nucleophilicity by using a stronger, non-nucleophilic base to fully deprotonate the nucleophile.

-

-

Steric Hindrance: A bulky nucleophile or significant steric crowding around the reaction center can impede the reaction.

-

Solution: Increase the reaction temperature to provide more kinetic energy for the molecules to overcome steric repulsion. If this fails, a less hindered nucleophile may be necessary.

-

-

Inadequate Reaction Conditions: The reaction may require more forcing conditions.

-

Solution: Incrementally increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or LC-MS to avoid product decomposition.

-

-

Decomposition of Starting Material: this compound can be sensitive to strong bases or high temperatures over prolonged periods.

-

Solution: Ensure your reagents are pure and dry. If you suspect decomposition, consider adding the alkylating agent slowly to the reaction mixture at a lower temperature and then gradually warming to the desired reaction temperature.

-

Issue 3: Formation of Multiple Products and Impurities

The appearance of unexpected spots on your TLC plate indicates the formation of side products. Here’s how to troubleshoot this:

Root Cause Analysis and Solutions:

-

Over-alkylation: This is common when using nucleophiles with multiple reactive sites, such as primary or secondary amines.

-

Solution: Use a large excess of the nucleophile relative to the this compound to favor mono-alkylation.

-

-